Pirandamine hydrochloride

Beschreibung

Historical Context of Discovery and Early Investigations

The exploration of pirandamine (B1207498) hydrochloride emerged from the broader research into tricyclic compounds for the treatment of depression.

Pirandamine is characterized by its three-ring molecular structure, a defining feature of tricyclic antidepressants. wikipedia.orgnih.gov This structural class was a major focus of antidepressant drug discovery in the mid-20th century. nih.gov Pirandamine is structurally related to tandamine (B1215340), another tricyclic compound. wikipedia.orgwikipedia.org However, while tandamine is a selective norepinephrine (B1679862) reuptake inhibitor, pirandamine acts as a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.orgwikipedia.org

Initial investigations into pirandamine in the 1970s centered on its potential as a therapeutic agent for depression. wikipedia.org It was classified within the tricyclic antidepressant drug group. kegg.jp Early research aimed to understand its effects on biogenic amine uptake mechanisms, which are crucial for neurotransmission. wikipedia.org The primary mechanism of action identified for pirandamine was the selective inhibition of serotonin reuptake. wikipedia.org

Origins of Pirandamine Hydrochloride as a Tricyclic Derivative

Contextualizing this compound within Serotonergic Neuropharmacology Research

Pirandamine's selective action on the serotonin system made it a valuable tool in neuropharmacology research.

Pirandamine's primary distinguishing feature is its selectivity as a serotonin reuptake inhibitor. wikipedia.org This contrasts with many other tricyclic antidepressants, which often affect multiple monoamine systems, including norepinephrine and dopamine (B1211576). wikipedia.orgpsychiatry-psychopharmacology.com For instance, its structural analog, tandamine, is a selective norepinephrine reuptake inhibitor. wikipedia.org This selectivity allowed researchers to probe the specific roles of the serotonergic system in mood regulation.

The table below provides a comparison of pirandamine with other monoamine modulators based on their primary mechanism of action.

| Compound | Primary Mechanism of Action |

| Pirandamine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org |

| Tandamine | Selective Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.org |

| Imipramine | Serotonin and Norepinephrine Reuptake Inhibitor wikipedia.orgpsychiatry-psychopharmacology.com |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org |

Preclinical studies involving pirandamine were instrumental in advancing the understanding of neurotransmitter uptake. Research in animal models demonstrated its ability to selectively block the uptake of 5-hydroxytryptamine (serotonin). wikipedia.org These studies helped to solidify the role of serotonin transporters as key targets for antidepressant drugs. nih.gov By comparing the effects of pirandamine with its analog tandamine, researchers could differentiate the physiological and behavioral consequences of inhibiting serotonin versus norepinephrine reuptake. wikipedia.org This comparative approach provided clearer insights into the distinct functions of these two neurotransmitter systems.

The following table summarizes key research findings from preclinical studies on pirandamine and related compounds.

| Study Focus | Key Finding | Reference |

| Biogenic Amine Uptake | Pirandamine selectively inhibits the brain uptake of 5-hydroxytryptamine (serotonin). | wikipedia.org |

| Comparative Pharmacology | Tandamine, a structural analog, selectively inhibits norepinephrine uptake, highlighting the distinct actions of these related compounds. | wikipedia.org |

| Gastric Acid Secretion | Both pirandamine and tandamine were studied for their effects on gastric acid secretion and ulcer formation in rats, demonstrating the broader physiological investigations of these selective amine uptake blockers. | physiology.org |

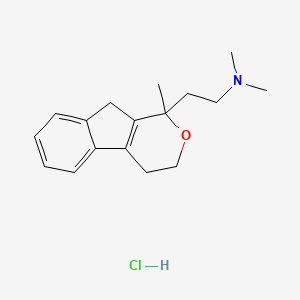

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

42408-78-6 |

|---|---|

Molekularformel |

C17H24ClNO |

Molekulargewicht |

293.8 g/mol |

IUPAC-Name |

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |

InChI-Schlüssel |

OZWMTVPSSFWHIM-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |

Kanonische SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |

Andere CAS-Nummern |

42408-78-6 |

Synonyme |

1,3,4,9-tetrahydro-N,N,1-trimethylindeno(1,2-c)- pyran-1,ethylamine.HCl pirandamine pirandamine hydrochloride |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of Pirandamine Hydrochloride

Established Methodologies for Pirandamine (B1207498) Hydrochloride Synthesis

The synthesis of Pirandamine hydrochloride is a multi-step process rooted in established organic chemistry reactions, primarily utilizing an indanone-based pathway.

The principal synthetic route to Pirandamine begins with 1-indanone (B140024), a bicyclic ketone that serves as the foundational scaffold for the final tricyclic structure. wikipedia.orgarchive.org The synthesis proceeds through a series of well-defined reaction steps to construct the pyran ring and append the dimethylaminoethyl side chain.

The key stages of the indanone-based synthesis are:

Reformatsky Reaction: The synthesis commences with the reaction of 1-indanone with ethyl bromoacetate (B1195939) in the presence of zinc. This organozinc-mediated reaction forms ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate. wikipedia.org

Reduction of the Ester: The resulting ester is then reduced using a powerful reducing agent, typically lithium aluminium hydride (LiAlH₄), to yield the diol, 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol. wikipedia.orgarchive.org

Dehydration: An acid-catalyzed dehydration of the diol leads to the formation of indene-3-ethanol. wikipedia.org

Condensation and Cyclization: The indene-ethanol intermediate undergoes an acid-catalyzed condensation with ethyl acetoacetate. This step forms the core tetrahydropyran (B127337) ring fused to the indene (B144670) system, resulting in a key tricyclic ester intermediate. wikipedia.orgarchive.org

Saponification: The ester group is hydrolyzed to a carboxylic acid using a base. wikipedia.org

Amide Formation: The carboxylic acid is activated, for instance by forming a mixed anhydride (B1165640) with ethyl chloroformate, and then reacted with dimethylamine (B145610) to produce the corresponding dimethylamide. wikipedia.org

Final Reduction: In the final step, the amide is reduced to the tertiary amine using lithium aluminium hydride, yielding Pirandamine. wikipedia.orgarchive.org The free base is then converted to its hydrochloride salt for improved stability and handling.

The following table summarizes the key transformations in the indanone-based synthesis of Pirandamine.

| Step | Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 1-Indanone | Ethyl bromoacetate, Zn | Ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate | Reformatsky Reaction |

| 2 | Ester from Step 1 | Lithium aluminum hydride (LiAlH₄) | 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol | Reduction |

| 3 | Diol from Step 2 | Acid (e.g., H₂SO₄) | Indene-3-ethanol | Dehydration |

| 4 | Indene-3-ethanol | Ethyl acetoacetate, Acid | Tricyclic ester intermediate | Condensation/Cyclization |

| 5 | Ester from Step 4 | Base (e.g., NaOH) | Tricyclic carboxylic acid | Saponification |

| 6 | Acid from Step 5 | Ethyl chloroformate, Dimethylamine | Tricyclic dimethylamide | Amidation |

| 7 | Amide from Step 6 | Lithium aluminum hydride (LiAlH₄) | Pirandamine (free base) | Reduction |

While the established route is effective, several strategies can be considered for optimization in a laboratory setting, focusing on efficiency, safety, and yield.

Greener Synthesis of Precursors: The synthesis of the 1-indanone starting material itself can be optimized. Traditional methods like the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids often require harsh conditions. mdpi.com Research into non-conventional methodologies such as using microwave or ultrasound assistance for this cyclization offers a greener alternative, potentially reducing reaction times and energy consumption. mdpi.com

Alternative Reagents: The use of lithium aluminium hydride in two separate reduction steps is highly effective but requires stringent anhydrous conditions and careful handling due to its high reactivity. Optimization could involve exploring alternative, milder, or more selective reducing agents.

Catalyst and Solvent Screening: The yields of catalytic steps, such as the condensation and cyclization, are highly dependent on the choice of acid catalyst and solvent. researchgate.net Systematic screening of different catalysts (e.g., various Lewis or Brønsted acids) and solvent systems could improve the yield and purity of the tricyclic intermediate. researchgate.net For instance, studies on related indanone reactions have shown that the choice of solvent can be critical, with water sometimes providing the best results in the presence of a suitable catalyst like β-cyclodextrin. researchgate.net

Key Synthetic Routes and Reaction Pathways (e.g., Indanone-Based Synthesis)

Design and Synthesis of this compound Analogues and Derivatives

The chemical scaffold of Pirandamine has been a template for the design and synthesis of various analogues and derivatives. These efforts are primarily aimed at creating research tools to probe biological systems and to conduct comparative studies to understand structure-activity relationships (SAR). nih.govwikipedia.org

To investigate which parts of the molecule are essential for its biological activity, medicinal chemists synthesize derivatives with specific structural modifications. These compounds act as research probes to map the interactions with their biological targets.

Core Scaffold Modification: A significant structural variation involves altering the tricyclic core. For example, a pyranoindole analogue of Pirandamine has been described. archive.orgresearch-solution.com In this compound, the indene moiety is replaced by an indole (B1671886) ring system. The synthesis of various pyranoindoles is an active area of research, demonstrating the feasibility of creating such core-modified analogues. nih.govresearchgate.net These probes help determine the importance of the carbocyclic indene ring versus a nitrogen-containing heterocyclic system for target binding and activity.

Substitution on the Aromatic Ring: Another common strategy is the introduction of different substituents (e.g., hydroxyl, methoxy (B1213986) groups) onto the benzene (B151609) ring of the indanone scaffold. nih.gov By observing how these changes affect activity, researchers can deduce electronic and steric requirements for receptor interaction.

Side Chain Modification: The dimethylaminoethyl side chain is another key site for modification. Variations in the length of the alkyl chain or the nature of the amine (e.g., primary, secondary, or different tertiary amines) can be explored to understand the optimal configuration for interaction with the serotonin (B10506) transporter.

One of the most important analogues of Pirandamine is Tandamine (B1215340). wikipedia.orgarchive.org Tandamine is a structurally related tricyclic compound that was developed for comparative pharmacological studies. nih.gov

Divergent Pharmacological Profiles: The primary value of Tandamine in research comes from its different pharmacological profile. While Pirandamine is a selective serotonin reuptake inhibitor (SSRI), Tandamine acts as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). wikipedia.orgpatsnap.com

Utility in Comparative Research: By comparing the effects of these two closely related molecules, researchers can investigate the structural features that determine selectivity between the serotonin and norepinephrine transporter systems. nih.gov This comparative approach provides valuable insights into the molecular mechanisms of antidepressant action and aids in the design of new agents with specific pharmacological profiles.

Molecular Mechanisms of Action and Target Elucidation

Primary Molecular Target Interactions

Pirandamine's principal biochemical activity is the inhibition of monoamine reuptake, with a marked preference for the serotonin (B10506) system.

Pirandamine (B1207498) is characterized as a selective serotonin reuptake inhibitor (SSRI). plos.org The primary molecular target of SSRIs is the serotonin transporter (SERT), a protein crucial for regulating serotonergic neurotransmission. nih.govoup.com Located on the presynaptic membrane of serotonergic neurons, SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, or 5-HT) from the synaptic cleft back into the presynaptic neuron. nih.govpharmgkb.org This process terminates the neurotransmitter's signal.

A key feature of pirandamine is its selectivity for the serotonin transporter over transporters for other biogenic amines, such as norepinephrine (B1679862) and dopamine (B1211576). Preclinical studies using rat brain synaptosomes have quantified this selectivity. In these assays, pirandamine was a potent inhibitor of serotonin (5-HT) uptake, with a reported IC50 value (the concentration required to inhibit 50% of the uptake) of 0.38 µM. In contrast, it was significantly less potent at inhibiting the uptake of norepinephrine, with an IC50 value of 10 µM. This demonstrates a clear preferential action for the serotonin system.

The selectivity of pirandamine becomes even more apparent when compared to its structural analog, tandamine (B1215340). While pirandamine is a selective serotonin reuptake inhibitor, tandamine acts as a selective norepinephrine reuptake inhibitor. drugbank.com This distinction highlights how subtle structural modifications can dramatically shift the pharmacological target within the same chemical class. The data from comparative uptake inhibition studies underscore pirandamine's classification as a selective serotonin reuptake inhibitor.

Interactive Table: Comparative Inhibitory Activity of Pirandamine

| Neurotransmitter | Transporter | IC50 (µM) |

| Serotonin (5-HT) | SERT | 0.38 |

| Norepinephrine | NET | 10 |

Elucidation of Selective Serotonin Reuptake Inhibition (SSRI) via Serotonin Transporter (SERT)

Investigation of Off-Target Receptor Binding Profiles in Preclinical Models

Beyond its primary target, the investigation of a compound's affinity for other receptors is crucial to fully understand its pharmacological profile.

Adrenergic receptors, which are targets for norepinephrine and epinephrine, are a common site of off-target activity for many centrally-acting drugs. nih.govwikipedia.org While comprehensive screening of pirandamine against a wide array of adrenergic receptor subtypes (e.g., α1, α2, β) is not extensively detailed in the available literature, its significantly lower potency for the norepinephrine transporter (NET) compared to SERT suggests a lower likelihood of potent, direct interactions with adrenergic receptors. nih.gov The focus of early research was on its primary mechanism as a reuptake inhibitor rather than a direct receptor antagonist or agonist.

Anticholinergic activity, which results from the blockade of muscarinic acetylcholine (B1216132) receptors, is a known off-target effect of some antidepressant classes, particularly tricyclic antidepressants. nih.goviiab.me Such effects can lead to a range of central nervous system consequences. natap.org Animal models are frequently used to assess these potential effects. For instance, the antagonism of tremors induced by agents like oxotremorine (B1194727) can indicate central anticholinergic action. nih.gov While the structural analog of pirandamine, tandamine, has been noted to possess significant anticholinergic activity, specific data quantifying the in vivo central anticholinergic potency of pirandamine itself is limited in the reviewed scientific literature.

Assessment of Affinities for Adrenergic Receptors and Sensitivity Modulation

Downstream Cellular and Biochemical Effects

The sustained inhibition of serotonin reuptake by pirandamine initiates a cascade of downstream cellular and biochemical adaptations. The immediate effect is the elevation of serotonin levels in the synapse. pharmgkb.org Over a longer period of administration, this can lead to adaptive changes in the serotonergic system. pharmgkb.org

These adaptations may include the desensitization and downregulation of certain serotonin autoreceptors, such as the 5-HT1A and 5-HT1B receptors, which normally act as a negative feedback mechanism on serotonin release. pharmgkb.org The desensitization of these autoreceptors can result in a further enhancement of serotonergic neurotransmission. Additionally, chronic SSRI administration can influence the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which plays a role in neuronal survival and plasticity. pharmgkb.org These longer-term neuroadaptive changes are thought to be crucial for the full therapeutic effects of SSRIs. pharmgkb.orgfrontiersin.org

Modulation of Neurotransmitter Potentiation (e.g., 5-Hydroxytryptophan (B29612) Effects) in Animal Models

Pirandamine hydrochloride has been shown in preclinical animal models to potentiate the behavioral effects induced by the administration of 5-Hydroxytryptophan (5-HTP), the immediate precursor to serotonin (5-HT). This potentiation is a classic indicator of in vivo activity for compounds that inhibit the reuptake of serotonin. When the reuptake of 5-HT is blocked at the synapse, the serotonin synthesized from the exogenously supplied 5-HTP has a more pronounced and prolonged effect, leading to an observable "serotonin syndrome." blackwell-lab.com

In studies involving mice, the administration of 5-HTP induces a characteristic syndrome that includes behaviors such as head twitches and tremors. mdpi.com Pirandamine was found to significantly enhance these 5-HTP-induced effects. Research demonstrated that Pirandamine, like other serotonin reuptake inhibitors, dose-dependently potentiated the head twitch response in mice that were pre-treated with 5-HTP. This effect is considered a reliable predictor of a compound's ability to inhibit serotonin reuptake and is indicative of its potential antidepressant efficacy. blackwell-lab.comwikipedia.org The potentiation of the 5-HTP-induced syndrome provides strong evidence that a primary mechanism of Pirandamine is the enhancement of serotonergic neurotransmission in the central nervous system. wikipedia.org

Table 1: Potentiation of 5-HTP-Induced Behavioral Syndrome by Pirandamine in Mice

| Animal Model | Inducing Agent | Observed Behavior | Effect of Pirandamine Administration | Reference |

|---|---|---|---|---|

| Mouse | 5-Hydroxytryptophan (5-HTP) | Head Twitches, Tremors (Serotonin Syndrome) | Dose-dependent potentiation of the behavioral syndrome. | wikipedia.org |

Influence on Biogenic Amine Metabolism and Related Activities in Preclinical Settings

The primary influence of Pirandamine on biogenic amine metabolism is its action as a potent and selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake. wikipedia.org Biogenic amines are a class of neurotransmitters that include serotonin, norepinephrine (NE), and dopamine (DA), and their regulation is critical for mood and various physiological functions. unite.itnih.gov The reuptake of these neurotransmitters from the synaptic cleft is a key mechanism for terminating their signal. wikipedia.org

In vitro studies using synaptosomal preparations from rat brain tissue have been conducted to determine the inhibitory activity of Pirandamine on the uptake of radiolabeled 5-HT and norepinephrine. These experiments revealed that Pirandamine is a highly selective inhibitor of 5-HT uptake. wikipedia.org It demonstrated significantly greater potency for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). For instance, its inhibitory concentration (IC50) for 5-HT uptake was found to be substantially lower than its IC50 for norepinephrine uptake. This selectivity distinguishes it from its structural analog, Tandamine, which is a selective norepinephrine reuptake inhibitor. wikipedia.orgiiab.me The data clearly indicate that Pirandamine's primary pharmacological action is to increase the synaptic concentration of serotonin by blocking its reuptake, with minimal direct effect on the norepinephrine system. wikipedia.org

Table 2: In Vitro Inhibitory Effects of Pirandamine on Biogenic Amine Uptake

| Biogenic Amine Transporter | Preclinical Model | Inhibitory Activity (IC50) | Conclusion | Reference |

|---|---|---|---|---|

| Serotonin (5-HT) Transporter | Rat brain synaptosomes | Potent Inhibition | Demonstrates high selectivity for the serotonin transporter over the norepinephrine transporter. | wikipedia.org |

| Norepinephrine (NE) Transporter | Rat brain synaptosomes | Weak Inhibition |

Structure Activity Relationship Sar Studies of Pirandamine Hydrochloride and Its Analogues

Identification of Key Pharmacophoric Elements for Selective Serotonin (B10506) Uptake Inhibition

The selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake is a hallmark of a major class of antidepressant medications. nih.gov The molecular architecture of these inhibitors, including pirandamine (B1207498) and its analogues, contains specific features, or pharmacophoric elements, that are crucial for their interaction with the serotonin transporter (SERT).

A widely accepted pharmacophore model for 5-HT reuptake inhibitors highlights several key components:

A protonated basic nitrogen atom. nih.gov

An aromatic system. nih.gov

An electronegative substituent on the aromatic system. nih.gov

The spatial relationship between these elements is critical. For instance, a model developed through the active analogue approach suggests a specific distance of 610 pm between the protonated basic nitrogen and the center of the aromatic system, and 920 pm between the nitrogen and the electronegative substituent. nih.gov

Furthermore, the presence of an aliphatic side chain connecting the nitrogen atom to a region of n- and/or π-electrons is a common feature. nih.gov Some models also propose an additional aromatic group positioned at a right angle to the primary aromatic ring, located below the protonated nitrogen. nih.gov The identification of these pharmacophoric elements has been a cornerstone in the rational design of novel SSRIs, allowing for the differentiation of compounds with varying pharmacological profiles, such as entactogenic, hallucinogenic, and stimulating arylalkanamines. nih.govbenthamopen.com

The human serotonin transporter (hSERT) is the primary biological target for SSRIs. biorxiv.org Computational studies have identified key residues within the hSERT binding site that interact with these pharmacophoric groups. These "hot spot" residues, including Ala169, Ala173, Thr439, Gly442, and Leu443, are considered common determinants for the binding of various SSRIs. rsc.org The interaction between the chemical groups of the inhibitor and these amino acid residues dictates the binding affinity and inhibitory potency of the compound. rsc.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of many pharmaceutical agents. biomedgrid.comnih.gov This is particularly true for compounds that interact with chiral biological macromolecules like proteins, including the enzymes and receptors that are drug targets. libretexts.org The differential effects of stereoisomers, which have the same molecular formula and sequence of bonded atoms but differ in their spatial orientation, are a critical consideration in drug design and development. biomedgrid.com

Pirandamine is a chiral molecule and exists as a pair of enantiomers, designated as (-)-pirandamine and (+)-pirandamine. Enantiomers are non-superimposable mirror images of each other. biomedgrid.com It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities. This is because biological systems, being inherently chiral, can interact differently with each enantiomer. libretexts.org One enantiomer may fit perfectly into a receptor or enzyme active site and elicit a desired therapeutic effect, while the other may be less active, inactive, or even produce undesirable or toxic effects. uj.edu.pl

While specific quantitative data on the differential activities of (-)- and (+)-pirandamine are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that they would exhibit different potencies and potentially different pharmacological profiles. For many chiral drugs, one enantiomer is responsible for the majority of the desired pharmacological activity. For example, in the case of the NSAID ibuprofen, the (S)-enantiomer is the active form that inhibits the prostaglandin (B15479496) H2 synthase enzyme, while the (R)-enantiomer is significantly less active. libretexts.org Similarly, for many classes of pesticides, the biological activity resides predominantly in one or a subset of the possible stereoisomers. michberk.com

The differential activity of enantiomers underscores the importance of studying the stereochemistry of chiral drugs like pirandamine to optimize their therapeutic potential and minimize potential adverse effects.

Rational Design Principles for SAR-Driven Compound Optimization

Rational drug design is a strategy that utilizes the understanding of a biological target's structure and the mechanism of its interaction with a ligand to design and synthesize new, more effective drugs. uomustansiriyah.edu.iqnih.gov Structure-activity relationship (SAR) data is a cornerstone of this approach, providing the empirical basis for making informed modifications to a lead compound. nih.govresearchgate.netresearchgate.net

The optimization of pirandamine analogues would follow established rational design principles:

Identification and Optimization of the Pharmacophore: As discussed in section 4.1, the key pharmacophoric elements (protonated amine, aromatic ring, etc.) must be maintained and their spatial arrangement optimized to maximize interaction with the SERT binding site.

Modification of Non-Critical Regions (Auxophore): The parts of the molecule that are not directly involved in the primary binding interactions (the auxophore) can be modified to improve physicochemical properties such as solubility, metabolic stability, and membrane permeability, without compromising the desired pharmacological activity. researchgate.net

Stereochemical Optimization: As highlighted in section 4.2, if one enantiomer is found to be significantly more active or has a better safety profile, synthetic strategies would be developed to produce the single, more desirable enantiomer rather than a racemic mixture. uj.edu.pl

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a hydrogen atom might be replaced with a fluorine atom to block a site of metabolism.

By systematically applying these principles, medicinal chemists can iteratively modify the structure of a lead compound like pirandamine to develop analogues with improved therapeutic profiles. This process involves a continuous cycle of design, synthesis, and biological testing to refine the SAR and move towards an optimized clinical candidate.

Preclinical Pharmacological and Biological Evaluation

In Vitro Research on Cellular and Subcellular Models

Neurotransmitter Uptake Studies in Synaptosomal Preparations from Animal Brains

Synaptosomes, which are isolated nerve terminals, provide a valuable in vitro model for studying the effects of compounds on neurotransmitter uptake. Research has shown that pirandamine (B1207498) is an inhibitor of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE) uptake in synaptosomal preparations from animal brains. dntb.gov.ua The process of neurotransmitter uptake is crucial for terminating synaptic transmission and is a key target for many antidepressant drugs. mdpi.com By blocking the reuptake of these neurotransmitters, pirandamine increases their concentration in the synaptic cleft, thereby enhancing their signaling.

The inhibitory activity of pirandamine on neurotransmitter uptake can be quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the uptake of a specific neurotransmitter. The table below summarizes the reported IC50 values for pirandamine's inhibition of serotonin and norepinephrine uptake in rat brain synaptosomes.

Cell-Based Assays for Receptor Sensitivity and Modulation (e.g., Adenylate Cyclase System)

The interaction of pirandamine with receptor systems has been investigated to understand its broader pharmacological profile. One important signaling pathway in the brain is the adenylate cyclase system, which is involved in the action of many neurotransmitters and hormones. nih.gov The activity of adenylate cyclase can be modulated by G-protein coupled receptors, and changes in its activity can reflect alterations in receptor sensitivity. nih.gov

Studies on the effects of pirandamine on receptor-mediated changes in adenylate cyclase activity can provide insights into its mechanism of action beyond simple reuptake inhibition. For instance, some antidepressants have been shown to alter the sensitivity of beta-adrenergic receptors, which are linked to the adenylate cyclase system. nih.gov While specific data on pirandamine's direct effects on the adenylate cyclase system were not detailed in the provided search results, this remains a relevant area of investigation for understanding its full pharmacological profile.

Evaluation of Enzyme Inhibition Profiles (e.g., MAO-A, if relevant to selective reuptake)

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine. wikipedia.org Inhibition of MAO, particularly the MAO-A isoform, can lead to increased levels of these neurotransmitters and is a mechanism of action for some antidepressant drugs. frontiersin.orgscbt.com

In Vivo Studies in Animal Models

Behavioral Pharmacology in Rodent Models (e.g., Potentiation of 5-HTP effects)

The in vivo behavioral effects of pirandamine have been examined in various rodent models to assess its potential antidepressant-like activity. One common model involves evaluating the potentiation of behaviors induced by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP). biomedpharmajournal.orgmdpi.com Administration of 5-HTP leads to an increase in serotonin synthesis and can induce a characteristic set of behaviors known as the "serotonin syndrome." biomedpharmajournal.orgdrugbank.com The ability of a compound to enhance these 5-HTP-induced behaviors is often indicative of its ability to increase serotonergic neurotransmission, for example, through reuptake inhibition. biomedpharmajournal.orggoogleapis.com

Studies have demonstrated that pirandamine potentiates the effects of 5-HTP in mice, providing in vivo evidence for its role as a serotonin reuptake inhibitor. googleapis.com This potentiation is a key indicator of its potential therapeutic efficacy.

Neurochemical Assessments in Animal Brain Regions (e.g., Serotonin and Norepinephrine Levels)

To further confirm the mechanism of action of pirandamine in a living organism, neurochemical studies have been conducted to measure its effects on neurotransmitter levels in different brain regions. These studies typically involve administering the compound to animals and then analyzing brain tissue to determine the concentrations of serotonin and norepinephrine. jneuropsychiatry.orgnih.gov

Research has shown that the administration of pirandamine leads to an increase in the levels of serotonin and norepinephrine in the brain. dntb.gov.ua This is consistent with its in vitro profile as a dual serotonin and norepinephrine reuptake inhibitor. The elevation of these neurotransmitter levels in key brain regions associated with mood regulation provides a strong neurochemical basis for its potential antidepressant effects.

The table below summarizes the expected effects of pirandamine on neurotransmitter levels in animal brain regions based on its known mechanism of action.

Gastrointestinal Physiological Effects in Rodent Models (e.g., Gastric Acid Secretion, Ulcer Formation)

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

Detailed preclinical data on the absorption, distribution, metabolism, and excretion (ADME) profiles of pirandamine hydrochloride in animal models are not publicly available.

Studies correlating the systemic exposure of this compound with its pharmacological effects in animal models have not been identified in the public domain.

Computational and Theoretical Approaches in Pirandamine Hydrochloride Research

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule (ligand), such as Pirandamine (B1207498), interacts with a macromolecular target, typically a protein. sarjournal.com This process is often likened to a "key-lock" analogy, where the ligand is the key and the protein's binding site is the lock. sarjournal.com The goal is to find the most favorable binding orientation and conformation of the ligand within the target's active site and to estimate the strength of this interaction. sarjournal.comresearchgate.net

The process begins with obtaining a three-dimensional structure of the target protein. If an experimental structure (e.g., from X-ray crystallography) is unavailable, a model can be built using homology modeling, where the sequence of the target protein is used to build a model based on the known structure of a related protein. nih.gov For Pirandamine, the primary targets are believed to be the serotonin (B10506) and norepinephrine (B1679862) transporters. A model of one of these transporters would be prepared for docking by adding hydrogen atoms and optimizing its structure to be more physically realistic. nih.gov

Docking studies would then place the Pirandamine molecule into the identified binding pocket of the transporter. nih.gov Sophisticated algorithms would explore various possible orientations and conformations, calculating a "docking score" for each to rank them. asianjpr.com This score estimates the binding affinity. The analysis of the best-scoring poses reveals specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between Pirandamine and amino acid residues in the transporter's active site. rsc.org These studies can identify "hotspots" for ligand binding and help understand why Pirandamine exhibits affinity for its targets. rsc.org

| Parameter | Description | Example Value/Finding |

| Target Protein | The macromolecule whose interaction with the ligand is being studied. | Human Serotonin Transporter (SERT) |

| Docking Software | The computational program used to perform the docking simulation. | Glide, AutoDock Vina sarjournal.com |

| Binding Site | The specific region on the target protein where the ligand is predicted to bind. | Central substrate-binding pocket |

| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the binding site that form significant interactions with the ligand. | Asp98, Tyr176, Phe335 |

| Types of Interactions | The nature of the chemical bonds and forces stabilizing the complex. | Hydrogen bond with Asp98; π-π stacking with Phe335 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their physicochemical properties. wikipedia.org QSAR models take the form of an equation: Activity = f(molecular descriptors) + error. wikipedia.org

In the development of the pyranenamine class of compounds, to which Pirandamine belongs, QSAR techniques played a significant role. nih.gov An initial analysis using graphical methods suggested that increasing the hydrophilicity (water-loving nature) of substituents on the molecule might lead to enhanced potency. nih.gov This hypothesis, derived from QSAR analysis, guided the synthesis of new derivatives. The resulting 3-NHAc-4-OH derivative was found to be an order of magnitude more potent than previous compounds in the series. nih.gov Further exploration based on hydrophilicity and other strategies suggested by multiple regression analysis ultimately yielded pyranenamines that were 1000 times more potent than the original series members. nih.gov

A typical QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecule's structure, such as:

Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) which describe how the molecule might participate in electronic interactions. walisongo.ac.id

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's solubility in water versus lipids, a key factor in "druglikeness". wikipedia.org

These descriptors are then used to build a mathematical model that correlates them with the measured biological activity (e.g., IC₅₀). walisongo.ac.id

| Descriptor | Type | Influence on Activity (Hypothetical) |

| LogP | Hydrophobic | Negative correlation; lower LogP (more hydrophilic) increases activity. nih.gov |

| Dipole Moment | Electronic | Positive correlation; specific dipole orientation may enhance binding to the target. walisongo.ac.id |

| Molecular Weight | Steric | Optimal range; activity may decrease if the molecule is too large or too small. |

| HOMO Energy | Electronic | Negative correlation; may relate to the molecule's ability to donate electrons in a key interaction. walisongo.ac.id |

| Surface Area (SAA) | Steric | Positive correlation; suggests a larger interaction surface is beneficial. walisongo.ac.id |

In Silico Screening for Novel Ligands and Analogues

In silico or virtual screening (VS) is a computational technique used in the early stages of drug discovery to search through large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govplos.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and cost. plos.org There are two main categories of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is used when the structure of the target is unknown but a set of active molecules has been identified. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Using Pirandamine as a starting point, a search could be performed on a large chemical database to find compounds with a similar 3D shape, volume, and pharmacophore features (the spatial arrangement of essential interaction points, like hydrogen bond donors/acceptors and aromatic rings). nih.gov

Structure-based virtual screening is employed when the 3D structure of the target protein is known. nih.gov This process is essentially a large-scale application of molecular docking. A library containing thousands or millions of compounds is computationally docked into the binding site of the target (e.g., the serotonin transporter). The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further experimental testing. plos.org Often, a funnel-like approach is used, starting with rapid, less computationally intensive methods to filter the initial library, followed by more accurate (and slower) docking methods for the smaller, enriched set of compounds. plos.org

| Step | Method | Description | Desired Outcome |

| 1. Library Preparation | Database Curation | A large collection of chemical compounds (e.g., ZINC, ChEMBL) is prepared for screening. | A diverse library of drug-like molecules in a computationally readable format. |

| 2. Initial Screening (Filter) | Ligand-based (e.g., Pharmacophore) or Structure-based (fast docking) | Rapidly screen the entire library to remove non-promising compounds. nih.govplos.org | A reduced set of compounds (e.g., 1-5% of the original library) with a higher probability of being active. |

| 3. Refined Screening | High-precision Docking | The smaller set of compounds is docked with greater accuracy into the target's binding site. plos.org | Reliable prediction of binding poses and affinity scores for the filtered hits. |

| 4. Hit Selection & Analysis | Post-processing | The top-ranked compounds are visually inspected for sensible binding modes and chemical diversity. | A final list of high-priority candidate molecules for experimental validation. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com While molecular docking provides a static snapshot of a potential binding pose, MD simulations provide a dynamic view, revealing how the protein-ligand complex behaves in a more realistic, solvated environment. nih.gov These simulations can be used to assess the stability of a docked pose, characterize detailed binding mechanisms, and study the conformational changes that a protein might undergo upon ligand binding. mdpi.commdpi.com

In the study of Pirandamine, an MD simulation would typically start with the best-docked complex of Pirandamine and its transporter target. This complex would be placed in a simulated box of water molecules and ions to mimic physiological conditions. biorxiv.org The simulation then calculates the forces on every atom at very short time intervals (femtoseconds) and uses these forces to predict the subsequent atomic positions and velocities. nih.gov By running the simulation for a sufficient duration (typically nanoseconds to microseconds), a trajectory is generated that shows how the complex evolves.

Analysis of this trajectory can provide several key insights:

Binding Stability: The stability of Pirandamine in the binding pocket can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand over time. A stable, low RMSD suggests a favorable and durable binding mode. mdpi.com

Key Interactions: MD simulations can reveal the persistence of specific interactions, like hydrogen bonds, throughout the simulation, highlighting which are most critical for binding. nih.gov

Conformational Changes: The simulation can show how the protein's structure, particularly flexible loops near the binding site, adapts to the presence of the ligand. nih.gov The Root Mean Square Fluctuation (RMSF) can be calculated for each protein residue to identify regions that become more or less flexible upon binding. rsc.org

Binding Free Energy: Advanced techniques like MM-PBSA or MM-GBSA can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy, which correlates with binding affinity. plos.org

| Metric | Description | Hypothetical Finding for Pirandamine |

| Simulation Time | The total duration of the molecular dynamics simulation. | 200 nanoseconds (ns) |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. Measures stability. mdpi.com | Low and stable fluctuation around 1.5 Å, indicating a stable binding pose. |

| Protein RMSF | Root Mean Square Fluctuation of protein residues. Measures flexibility. rsc.org | Reduced fluctuation in binding site loops, suggesting they stabilize to accommodate the ligand. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | A key hydrogen bond between Pirandamine and residue Asp98 shows >80% occupancy. |

| Binding Free Energy (ΔG) | A calculated estimation of the binding affinity, often using MM-GBSA. plos.org | -45 kcal/mol, suggesting strong and favorable binding. |

Advanced Research Methodologies and Future Directions

Chemical Biology Approaches for Mechanistic Deconvolution

Chemical biology offers powerful tools to probe biological systems with chemical precision, enabling a detailed understanding of a drug's mechanism of action.

The development of specialized chemical probes from the Pirandamine (B1207498) hydrochloride scaffold is a key future direction for precisely identifying its molecular targets and interaction partners in a native cellular environment. Chemical probes are small molecules designed with specific reactive or reporter groups that can be used to investigate and manipulate biological systems. rjeid.com Their design is crucial for target validation and drug discovery. rjeid.comuwo.ca

A primary strategy involves creating activity-based probes (ABPs). An ABP based on Pirandamine would feature three key components: the Pirandamine structure itself to guide binding, a reactive group (or "warhead") to form a covalent bond with a nearby amino acid residue on the target protein, and a reporter tag (like an alkyne or azide) for subsequent detection via click chemistry. beilstein-journals.org The development of such probes would enable activity-based protein profiling (ABPP) experiments to visualize target engagement and identify novel binding partners directly in complex biological samples like cell lysates or even in living cells. beilstein-journals.org

Another approach is the synthesis of photo-affinity probes. By incorporating a photo-reactive group (e.g., a diazirine) into the Pirandamine structure, the probe can be administered to cells or tissues. Upon exposure to UV light, the probe will covalently crosslink to its binding partners. These cross-linked protein complexes can then be isolated and identified using mass spectrometry, providing a snapshot of the direct protein interactions of Pirandamine.

Table 1: Potential Chemical Probe Strategies for Pirandamine Hydrochloride This table is illustrative and outlines potential research strategies.

| Probe Type | Core Structure | Reactive Group | Reporter Tag | Application | Potential Finding |

|---|---|---|---|---|---|

| Activity-Based Probe | Pirandamine | Electrophile (e.g., fluoroalkyne) | Alkyne or Azide | Competitive profiling of target engagement | Identification of covalent binding sites and off-targets |

| Photo-Affinity Probe | Pirandamine | Diazirine or Benzophenone | Biotin or Alkyne | Capturing direct protein interactors in situ | Unbiased identification of on- and off-target proteins |

| Fluorescent Ligand | Pirandamine | Fluorophore (e.g., BODIPY) | N/A | High-resolution imaging of target localization | Visualization of transporter distribution in neurons |

Radiosynthesis of this compound, by incorporating a radioactive isotope such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F), would unlock powerful methods for its quantitative characterization. nih.gov

Radioligand Binding Assays: A radiolabeled version of Pirandamine ([³H]Pirandamine) would be invaluable for in vitro radioligand binding assays. ki.se These experiments are the gold standard for determining the binding affinity (Kd) and density (Bmax) of a ligand for its receptor. nih.gov By competing the binding of [³H]Pirandamine with various unlabeled compounds, a detailed pharmacological profile of its specificity for monoamine transporters (serotonin, norepinephrine (B1679862), dopamine) and other potential off-targets can be generated. nih.gov This method offers high accuracy and reproducibility for quantifying ligand-target interactions. ki.se

Ex Vivo Imaging: Following systemic administration of a radiolabeled compound in a preclinical model, ex vivo autoradiography allows for the high-resolution visualization of the drug's distribution in tissues. nih.gov For Pirandamine, an animal could be administered with [¹¹C]Pirandamine, and after a set time, the brain and other organs would be excised, sectioned, and exposed to a phosphor imaging plate. nih.gov This technique would reveal the precise anatomical regions of the brain where Pirandamine accumulates, which should correlate with areas rich in serotonin (B10506) transporters. Co-administration with a blocking agent (a high-affinity, non-radioactive ligand for the same target) can be used to confirm the specificity of the binding signal. nih.govnih.gov This is a critical step in validating a compound's target engagement in a physiological context before advancing to in vivo imaging techniques like Positron Emission Tomography (PET). mdpi.com

Development of Chemical Probes based on this compound Structure

Integration with Omics Technologies for Systems-Level Understanding of Biological Effects

"Omics" technologies provide a global view of molecular changes within a cell or organism, offering an unbiased approach to understanding the full spectrum of a drug's biological effects beyond its primary mechanism.

Proteomics, the large-scale study of proteins, can be used to map the cellular machinery that Pirandamine interacts with and modulates. ebsco.com By comparing the proteome of cells or tissues treated with Pirandamine to untreated controls, researchers can identify changes in protein abundance, post-translational modifications, or protein-protein interactions. brieflands.com

A key technique is affinity-purification coupled with mass spectrometry (AP-MS). Using a tagged version of Pirandamine (e.g., a biotinylated probe), the drug and its direct binding partners can be pulled down from a cell lysate and identified by mass spectrometry. nih.gov This approach could confirm known interactors like the serotonin transporter and potentially uncover novel, previously uncharacterized off-targets.

Furthermore, quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to measure global changes in protein expression following Pirandamine treatment. rimuhc.camdpi.com This could reveal downstream effects of sustained serotonin reuptake inhibition, such as adaptive changes in receptor expression, signaling pathways, or neuroplasticity-related proteins. ebsco.com

Table 2: Illustrative Proteomics Workflow for Pirandamine Research This table is illustrative and outlines a potential research workflow.

| Step | Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Affinity-Purification Mass Spectrometry (AP-MS) | Identify direct binding partners of Pirandamine. | A list of proteins, including the serotonin transporter and potential off-targets. |

| 2. Global Protein Profiling | SILAC or TMT-based Quantitative Proteomics | Measure changes in protein expression after chronic treatment. | Identification of up- or down-regulated proteins in pathways related to neuro-transmission and cell signaling. |

| 3. PTM Analysis | Phosphoproteomics | Analyze changes in protein phosphorylation status. | Insight into the modulation of kinase signaling cascades downstream of target engagement. |

| 4. Data Integration | Pathway and Network Analysis | Map identified proteins to biological pathways. | A systems-level view of the cellular response to Pirandamine. |

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a functional readout of the physiological state of a cell or organism. hmdb.ca Pharmacometabolomics can be applied to map the metabolic signatures of Pirandamine's action. mdpi.com Studies on other antidepressants have shown that they can induce significant shifts in central and peripheral metabolism. nih.govnih.gov

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism, reflecting the genes that are actively being expressed at a given time. wikipedia.org High-throughput transcriptomics (HTTr), most commonly using RNA-sequencing (RNA-Seq), can be employed to create a comprehensive map of the gene expression changes induced by Pirandamine. nih.gov

By treating neuronal cell cultures or administering Pirandamine to preclinical models and subsequently sequencing the RNA from relevant brain regions, researchers can identify which genes are up- or down-regulated. amp-pd.org This can provide crucial insights into the cellular pathways affected by the drug. For instance, one might expect to see changes in the expression of genes encoding for serotonin receptors, neurotrophic factors (like BDNF), or components of inflammatory and neuroplasticity pathways. googleapis.com Analyzing gene expression patterns in formalin-fixed paraffin-embedded (FFPE) tissues from archival studies is also a possibility, unlocking valuable historical data. lexogen.com This systems-level data can help build regulatory network models to understand the long-term adaptive changes that underlie the therapeutic effects of chronic antidepressant treatment.

Metabolomics Studies to Characterize Metabolic Pathways in Preclinical Systems

Mechanistic Investigations into Preclinical Toxicology and Genotoxicity (General Principles)

In the evaluation of new chemical entities, a thorough understanding of their toxicological profile is paramount. This involves not only identifying potential adverse effects but also elucidating the underlying molecular mechanisms. For a compound like this compound, while specific data is not extensively available in the public domain, we can outline the general principles and methodologies that would be applied in its preclinical toxicological and genotoxicity assessment.

Understanding Mechanisms of DNA Damage and Cytogenetic Alterations in In Vitro Systems

Genotoxicity assays are a critical component of preclinical safety assessment, designed to detect direct or indirect damage to DNA. Such damage, if not repaired, can lead to mutations and chromosomal aberrations, which are linked to carcinogenesis. The investigation into the genotoxic potential of a compound involves a battery of in vitro tests that assess different endpoints of genetic damage.

Mechanisms of DNA Damage:

DNA damage can occur through various mechanisms, including the formation of DNA adducts, single- and double-strand breaks, and cross-linking of DNA strands. researchgate.netresearchgate.net In vitro assays are designed to detect these changes. For instance, the Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govchampionsoncology.commdpi.com Under an electric field, fragmented DNA migrates from the nucleus, forming a "comet" shape, the length of which is proportional to the extent of DNA damage. nih.gov Other assays can detect specific types of damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) adducts, which are indicative of oxidative DNA damage. researchgate.net

Cytogenetic Alterations:

Cytogenetic analysis focuses on the structural and numerical integrity of chromosomes. nih.govdermnetnz.orgnews-medical.net Abnormalities can range from changes in chromosome number (aneuploidy or polyploidy) to structural changes like deletions, duplications, inversions, and translocations. dermnetnz.org Standard in vitro cytogenetic assays include:

Chromosome Aberration Test: This test, often conducted in mammalian cell lines like Chinese Hamster Ovary (CHO) cells, detects structural changes in chromosomes of cells exposed to a test substance. nih.gov

Micronucleus Test: This assay identifies small, extra-nuclear bodies called micronuclei, which contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. championsoncology.comnih.gov It serves as an indicator of both chromosome breakage and loss.

While specific in vitro genotoxicity data for this compound are not readily found in the available literature, it is noteworthy that its analog, Tandamine (B1215340) , was withdrawn from the market due to genotoxicity concerns. drugbank.comdrugbank.com This suggests that compounds with a similar chemical scaffold may have the potential to interact with DNA or cellular machinery in a way that leads to genetic damage.

Table 1: Common In Vitro Assays for DNA Damage and Cytogenetic Alterations

| Assay Type | Endpoint Measured | General Principle |

| Comet Assay | DNA Strand Breaks (Single and Double) | Electrophoretic migration of fragmented DNA from the nucleus of a single cell. nih.govchampionsoncology.commdpi.com |

| Ames Test (Bacterial Reverse Mutation Assay) | Gene Mutations | Detects the ability of a chemical to induce mutations in strains of Salmonella typhimurium and Escherichia coli. championsoncology.comnih.gov |

| In Vitro Chromosome Aberration Test | Structural Chromosome Damage | Microscopic analysis of chromosomes in cultured mammalian cells to identify structural abnormalities. nih.gov |

| In Vitro Micronucleus Test | Chromosome Breaks and Loss | Quantification of micronuclei in the cytoplasm of interphase cells. championsoncology.comnih.gov |

| γH2AX Staining Assay | DNA Double-Strand Breaks | Immunofluorescent detection of phosphorylated histone H2AX, which accumulates at sites of double-strand breaks. championsoncology.com |

Exploration of Novel Preclinical Applications Beyond Initial Antidepressant Research

The initial research focus for Pirandamine and its analogs like Tandamine was on their potential as antidepressant agents, primarily through the inhibition of monoamine reuptake. nih.govscribd.com However, the exploration of novel preclinical applications for a compound often arises from a deeper understanding of its pharmacological and toxicological profile. This can be mechanistically supported by in vitro or animal studies that reveal unexpected activities.

Based on a comprehensive review of the available scientific literature, there is currently no significant body of evidence to suggest the exploration of novel preclinical applications for this compound beyond its initial investigation as an antidepressant. The genotoxicity concerns associated with its analog, Tandamine, may have limited further research and development into this chemical class for other therapeutic indications. drugbank.comdrugbank.com

Further research, should it be undertaken, would require extensive in vitro screening across a wide range of biological targets and cellular pathways to identify any new, mechanistically plausible therapeutic applications.

Q & A

Q. What are the key chemical identifiers and regulatory classifications for Pirandamine hydrochloride in academic research?

this compound (AY-23,713) is classified as an antidepressant agent with the molecular formula C₁₇H₂₃NO·HCl and SMILES notation: CC1(C2=C(CCO1)C3CCCCC3C2)CCN(C)C.Cl . Regulatory identifiers include:

- US FDA Unique Ingredient Identifier (UNII): Y4F9MIF6M1

- NIH Compound ID: 431429

- EMA XEVMPD Index: SUB09893MIG (parent compound Pirandamine)

- Harmonized Tariff System (HTS): HS 29329985 (most nations) Researchers must verify these identifiers in cross-border studies to ensure compliance with regional regulations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Material Safety Data Sheets (SDS): Follow SDS guidelines for personal protective equipment (PPE), including lab coats, gloves, and eye protection. This compound should only be handled in fume hoods to avoid inhalation .

- Training: Laboratory personnel must undergo training specific to hazards, decontamination, and emergency procedures. Documentation of training is mandatory, as per institutional safety protocols .

- Storage: Store in airtight containers, protected from light and moisture, at temperatures ≤ -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?

- Experimental Design:

- In vitro models: Use hepatic microsomes or cell lines (e.g., Caco-2) to assess metabolic stability and permeability .

- In vivo studies: Employ rodent models with controlled dosing (e.g., 10–50 mg/kg oral administration) and serial blood sampling for plasma concentration-time profiles .

Q. What validated analytical techniques are suitable for quantifying this compound in biological matrices?

- High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm)

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v)

- Detection: UV at 254 nm .

- LC-MS/MS:

- Ionization: Electrospray ionization (ESI) in positive mode

- Quantitation: Use deuterated internal standards (e.g., Pirandamine-d₄) to enhance accuracy .

Q. How should conflicting data on this compound’s metabolite profiles be resolved?

- Reproducibility Checks: Replicate experiments under identical conditions (e.g., pH, temperature) to confirm metabolite formation .

- Method Validation: Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC) .

- Literature Comparison: Cross-reference findings with prior studies on structurally related compounds (e.g., indatraline) to identify shared metabolic pathways .

Q. What regulatory considerations apply to cross-border studies involving this compound?

- Compliance: Align with the US FDA’s Preferred Term (this compound) and the EMA’s XEVMPD Index for drug nomenclature. Ensure import/export documentation includes correct HTS codes (HS 29329985) .

- Data Sharing: Adhere to international guidelines (e.g., GDPR for EU collaborations) when transferring analytical data. Use secure platforms for raw data storage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.